molecular formula C16H24N2O6S4 B14701794 3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester CAS No. 23509-81-1

3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester

Cat. No.: B14701794
CAS No.: 23509-81-1
M. Wt: 468.6 g/mol
InChI Key: FONUDMIOOCPPCQ-UHFFFAOYSA-N
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Description

3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is a complex organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylenediamine with 4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo groups to thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved in its action may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 4-Hydroxy-2-thioxo-5-thiazolidinecarboxylic acid
  • 3,3’-Thiodipropionic acid
  • 2-Mercaptobenzothiazole Compared to these compounds, 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is unique due to its ethylene linkage and diethyl ester groups, which may confer different chemical properties and biological activities.

Properties

CAS No.

23509-81-1

Molecular Formula

C16H24N2O6S4

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 3-[2-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C16H24N2O6S4/c1-5-23-11(19)9-15(3,21)17(13(25)27-9)7-8-18-14(26)28-10(16(18,4)22)12(20)24-6-2/h9-10,21-22H,5-8H2,1-4H3

InChI Key

FONUDMIOOCPPCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(=S)S1)CCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O

Origin of Product

United States

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